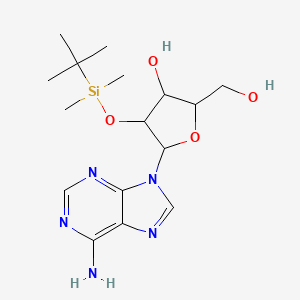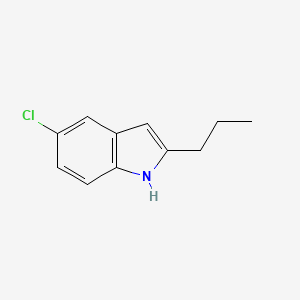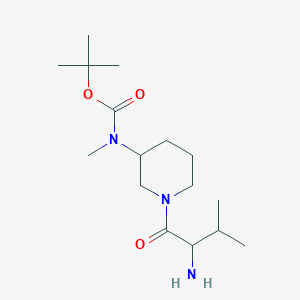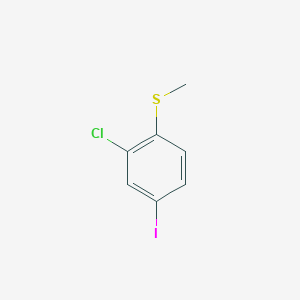
(2-Chloro-4-iodophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-iodophenyl)(methyl)sulfane: is an organic compound with the molecular formula C7H6ClIS and a molecular weight of 284.54 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-iodophenyl)(methyl)sulfane typically involves the reaction of 2-chloro-4-iodophenol with methylthiol in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (2-Chloro-4-iodophenyl)(methyl)sulfane can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of various substituted phenyl sulfides.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dehalogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds for medicinal chemistry research.
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Used in the synthesis of drug candidates and pharmacologically active compounds.
Industry:
- Employed in the production of specialty chemicals and intermediates.
- Used in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (2-Chloro-4-iodophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
(2-Iodophenyl)(methyl)sulfane: Similar structure but lacks the chlorine atom.
(4-Iodophenyl)(methyl)sulfane: Similar structure but with the iodine atom at a different position.
(2-Chloro-4-bromophenyl)(methyl)sulfane: Similar structure but with bromine instead of iodine.
Uniqueness:
- The presence of both chlorine and iodine atoms in (2-Chloro-4-iodophenyl)(methyl)sulfane makes it unique compared to its analogs.
- The combination of these halogens enhances its reactivity and potential applications in various fields.
Propriétés
Formule moléculaire |
C7H6ClIS |
|---|---|
Poids moléculaire |
284.55 g/mol |
Nom IUPAC |
2-chloro-4-iodo-1-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6ClIS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 |
Clé InChI |
MZJNDZVIEXQJKD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=C1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3,4-dimethoxyphenyl)azetidin-2-one](/img/structure/B14777313.png)
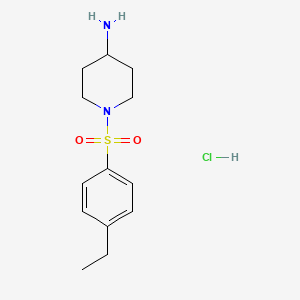
![2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14777334.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14777340.png)
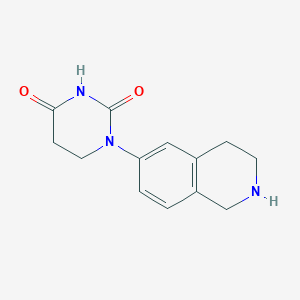


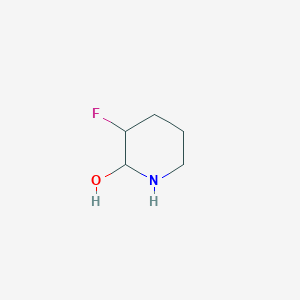
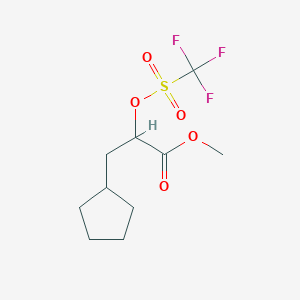
![4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B14777379.png)
